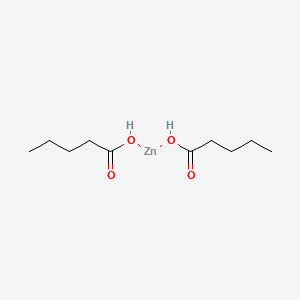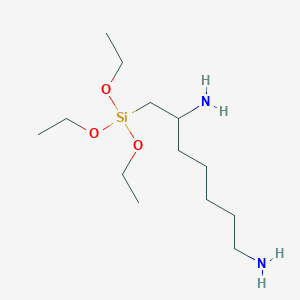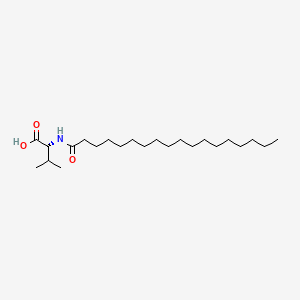
N-Octadecanoyl-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecanoyl-D-valine, also known as N-stearoyl-D-valine, is a fatty acyl derivative of the amino acid valine. It is a member of the N-acyl amino acids family, which are compounds formed by the conjugation of fatty acids with amino acids. This compound has a molecular formula of C23H45NO3 and a molecular weight of 383.61 g/mol . It is characterized by its long hydrophobic alkyl chain and a polar amino acid moiety, making it amphiphilic in nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecanoyl-D-valine typically involves the acylation of D-valine with octadecanoic acid (stearic acid). The reaction can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve microbial synthesis methods. Microbial preparation of D-valine, a precursor, can be achieved through microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, or microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are environmentally friendly and offer high stereo selectivity and productivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Octadecanoyl-D-valine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-valine and octadecanoic acid.
Oxidation: The fatty acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: D-valine and octadecanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Octadecanoyl-D-valine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-acyl amino acids and their interactions with other molecules.
Biology: It is used in lipidomics research to study the role of N-acyl amino acids in biological systems.
Wirkmechanismus
The mechanism of action of N-Octadecanoyl-D-valine involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic alkyl chain can insert into the lipid bilayer, while the polar amino acid moiety can interact with the polar head groups of the membrane lipids. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Octadecanoyl-L-valine: Similar in structure but with the L-enantiomer of valine.
N-Stearoyl-D-erythro-sphingosine: Another N-acyl amino acid with a sphingosine backbone.
N-Stearoyl-L-serine: Similar structure but with serine instead of valine.
Uniqueness
N-Octadecanoyl-D-valine is unique due to its specific combination of a long hydrophobic alkyl chain and the D-enantiomer of valine. This specific structure allows it to interact uniquely with biological membranes and other molecules, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H45NO3 |
|---|---|
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
InChI-Schlüssel |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


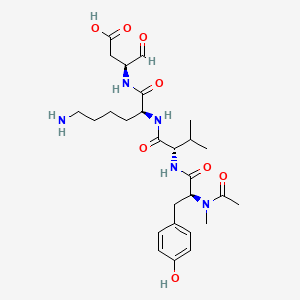
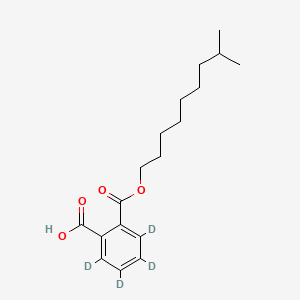
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
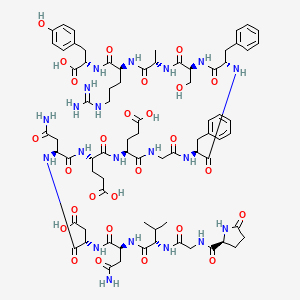
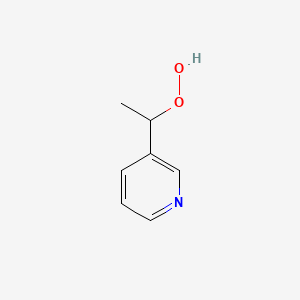

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
